Diethyl 10-bromodecylphosphonate
Overview
Description
Diethyl 10-bromodecylphosphonate is a chemical compound with the molecular formula C₁₄H₃₀BrO₃P and a molecular weight of 357.26 g/mol . It is primarily used as an alkyl-based PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .
Mechanism of Action
Target of Action
Diethyl 10-bromodecylphosphonate is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs .
Mode of Action
PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This compound, as a linker, facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes depending on the function of the target protein .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects on the cell depending on the role of the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 10-bromodecylphosphonate typically involves the reaction of 10-bromodecanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 10-bromodecylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted phosphonates, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products are phosphonic acids or phosphines, depending on the reaction conditions.
Scientific Research Applications
Diethyl 10-bromodecylphosphonate has several scientific research applications, including:
Properties
IUPAC Name |
1-bromo-10-diethoxyphosphoryldecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30BrO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVOAQOMHCJLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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